3(2H)-Benzofuranone, 2-bromo-
Description
3(2H)-Benzofuranone is a bicyclic heterocyclic compound consisting of a benzene ring fused to a furanone moiety. The 2-bromo derivative introduces a bromine atom at the 2-position of the benzofuranone core. Bromination at the 2-position likely alters electronic properties, solubility, and reactivity compared to unsubstituted benzofuranones. Such modifications are critical in medicinal chemistry, where halogenation often enhances bioavailability or target binding .
Properties
IUPAC Name |
2-bromo-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-8-7(10)5-3-1-2-4-6(5)11-8/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKGJCWLJQMMHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451298 | |
| Record name | 3(2H)-Benzofuranone, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63379-58-8 | |
| Record name | 3(2H)-Benzofuranone, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Bromination
Electrophilic bromination of 3(2H)-benzofuranone typically targets the electron-rich 2-position adjacent to the ketone group. While classical methods employ bromine (Br₂) in acetic acid or dichloromethane, side reactions such as dibromination or ring oxidation necessitate careful control. For example, iron(III) bromide (FeBr₃) catalyzes regioselective monobromination at 50°C, yielding 2-bromo-3(2H)-benzofuranone in 68–72% purity.
Bromination Using Phenyltrimethylammonium Tribromide (PTT)
Phenyltrimethylammonium tribromide (PTT) emerges as a superior brominating agent due to its stability and selectivity. In acetic acid, PTT reacts with 2-acetylbenzofuran derivatives via an acid-catalyzed mechanism, replacing the acetyl group’s α-hydrogen with bromine. Key findings include:
- First-order kinetics with respect to the benzofuran substrate and inverse first-order dependence on PTT concentration.
- Activation parameters : ΔH‡ = 45.2 kJ/mol, ΔS‡ = −120 J/(mol·K), indicating a highly ordered transition state.
Table 1: Kinetic Data for PTT-Mediated Bromination of 2-Acetylbenzofurans
| Substituent | Rate Constant (k × 10⁴ s⁻¹) | Relative Rate |
|---|---|---|
| 5-OCH₃ | 7.99 | 1.00 |
| 5-H | 6.47 | 0.81 |
| 5-Br | 5.12 | 0.64 |
| 5-NO₂ | 3.05 | 0.38 |
Electron-donating groups (e.g., 5-OCH₃) accelerate bromination by stabilizing the intermediate carbocation, while electron-withdrawing groups (e.g., 5-NO₂) retard reactivity.
Ring-Closing Synthesis with Brominated Precursors
Brominated Salicylaldehyde Derivatives
Adapting Stoermer and Schaffer’s method, brominated salicylaldehydes (e.g., 5-bromosalicylaldehyde) react with phenacyl bromides under basic conditions to form 2-bromobenzofuranones. For instance, refluxing 5-bromosalicylaldehyde (2 mmol) with 4-chlorophenacyl bromide (2 mmol) and potassium tert-butoxide in dichloromethane yields 2-bromo-3(2H)-benzofuranone after acid workup (58% yield).
Table 2: Optimization of Cyclization Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KOtBu | DCM | 30 | 58 |
| NaOH | EtOH | 60 | 42 |
| NaHCO₃ | Acetone | 50 | 35 |
Hydrolysis-Lactonization of Brominated Phenylacetic Acids
A patent method for benzofuran-2(3H)-one synthesis can be adapted for brominated analogs. Using o-bromophenylacetic acid as the starting material:
- Hydrolysis : React o-bromophenylacetic acid with NaOH (200°C, 12 h) to form sodium 2-hydroxy-5-bromophenylacetate.
- Acidification : Treat with HCl to precipitate crude 2-hydroxy-5-bromophenylacetic acid.
- Lactonization : Reflux with iron sulfate in toluene (water-carrying agent) to yield 2-bromo-3(2H)-benzofuranone (82% purity, 67% isolated yield).
Functional Group Transformation Approaches
Bromination of 2-Acetylbenzofuranone
PTT selectively brominates the acetyl group of 2-acetylbenzofuranones without ring substitution. For example, treating 2-acetyl-5-methylbenzofuranone with PTT in acetic acid at 25°C produces 2-bromoacetyl-5-methylbenzofuranone (89% yield). Subsequent hydrolysis or reduction could remove the acetyl group, but this route remains underexplored.
Triflate Displacement and Coupling Reactions
Benzofuranone triflates, such as methyl 7-methyl-2-(triflyloxy)benzofuran-4-carboxylate, undergo nucleophilic substitution with bromide ions under palladium catalysis. However, competing side reactions (e.g., reduction to benzofurans) limit practicality.
Comparative Analysis of Methods
Table 3: Method Comparison for 2-Bromo-3(2H)-Benzofuranone Synthesis
Experimental Optimization and Challenges
- Catalyst Selection : Iron sulfate in lactonization minimizes equipment corrosion compared to sulfuric acid.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve electrophilic bromination yields but complicate purification.
- Temperature Control : Exothermic bromination requires slow reagent addition to prevent polybromination.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 2-bromo- undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated benzofuranone to its non-brominated form or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives of benzofuranone.
Oxidation: Major products are quinones or other oxidized forms.
Reduction: Reduced forms of benzofuranone or de-brominated products.
Scientific Research Applications
Medicinal Chemistry
3(2H)-Benzofuranone, 2-bromo- has been investigated for its potential biological activities:
- Anticancer Activity: Research indicates that derivatives of benzofuranones exhibit significant anticancer properties. For instance, studies have shown that certain synthesized derivatives demonstrate potent activity against human skin cancer cell lines (G361), comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties: The compound has been screened for antimicrobial activity, with some derivatives showing effectiveness against various pathogens .
- Pharmacological Potential: The unique reactivity of the bromine substituent enhances the compound's role as a pharmacophore in drug development. It has been associated with anti-inflammatory and anti-diabetic activities .
Organic Synthesis
In organic chemistry, 3(2H)-Benzofuranone, 2-bromo- serves as a versatile building block for synthesizing more complex molecules. Its electrophilicity allows it to participate in various coupling reactions and transformations that are essential in developing new pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity
A study published in the International Journal of Pharmaceutical Sciences and Research evaluated several benzofuranone derivatives for their anticancer properties. The synthesized compounds were tested against G361 cell lines using the sulforhodamine B (SRB) assay, revealing that certain derivatives exhibited significant cytotoxic effects at micromolar concentrations. These findings suggest that modifications to the benzofuranone structure can enhance anticancer activity .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing various halogenated benzofuranones, including 3(2H)-Benzofuranone, 2-bromo-. The derivatives were tested for antimicrobial efficacy against bacterial strains. Results indicated that some compounds showed promising activity, highlighting their potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 2-bromo- involves its interaction with various molecular targets. The bromine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions and biological interactions. The compound can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Brominated 3(2H)-Benzofuranone Derivatives
Bromine substitution at different positions on the benzofuranone ring significantly impacts physical, spectral, and biological properties. Key examples include:
Key Observations :
- Positional Effects: Bromine at the 6-position (as in 6-bromo-3(2H)-benzofuranone) may influence electronic delocalization differently than at the 5-position, affecting NMR chemical shifts and reactivity .
- Synergistic Substituents : Methoxy groups (e.g., in 5-bromo-7-methoxy derivatives) can enhance solubility or modulate biological activity through hydrogen bonding .
Non-Halogenated 3(2H)-Benzofuranone Derivatives
Substituents such as nitro, morpholino, or alkyl groups provide insights into structure-activity relationships (SAR):
Nitro-Substituted Derivatives
- Example: (Z)-6-Chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone (Compound 5h) Activity: IC₅₀ of 0.654 nM against chloroquine-resistant Plasmodium falciparum (K1 strain), surpassing chloroquine’s efficacy . SAR: Nitro groups enhance antimalarial potency by stabilizing radical intermediates or inhibiting β-hematin formation .
Alkyl/Amino-Substituted Derivatives
- Example: 2-Diethylaminomethylene-3(2H)-benzofuranone (11a) Molecular Weight: 217.11 g/mol; IR and NMR data confirm the diethylamino group’s influence on conjugation . Application: Serves as a precursor for bioactive molecule synthesis .
Methoxy-Substituted Derivatives
- Example: 5-Methoxy-2-morpholinomethylene-3(2H)-benzofuranone (12b) Melting Point: 146–147°C; methoxy groups increase crystallinity compared to non-polar analogs . Spectral Data: Distinct ¹H-NMR signals (δ 3.85 ppm for methoxy) aid structural confirmation .
Physicochemical and Spectral Comparisons
- Melting Points: Piperazino/morpholino derivatives (e.g., 14b, 14c) exhibit higher melting points (146–167°C) due to hydrogen bonding, whereas brominated analogs lack reported data .
- NMR Shifts : Bromine’s electronegativity deshields adjacent protons, causing downfield shifts in ¹H-NMR (e.g., δ 7.5–8.0 ppm for aromatic protons in bromo derivatives) .
- Mass Spectrometry : Bromine’s isotopic signature (1:1 ratio for M⁺ and M+2 peaks) distinguishes brominated compounds in HRMS .
Biological Activity
3(2H)-Benzofuranone, 2-bromo- is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
3(2H)-Benzofuranone, 2-bromo- is characterized by a benzofuranone core structure with a bromine substituent. The presence of the bromine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is crucial for its interactions with various biological targets, including enzymes and receptors.
Biological Activities
1. Antimicrobial Activity
Research indicates that 3(2H)-Benzofuranone, 2-bromo- exhibits promising antimicrobial properties. Studies have shown that derivatives of benzofuranones can effectively inhibit the growth of various bacterial strains. For instance:
- Minimum Inhibitory Concentrations (MICs) : Compounds derived from the benzofuranone structure have demonstrated MIC values ranging from 0.78 μg/mL to 31.96 mmol/L against multiple bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella typhi .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. A notable study evaluated its effects on human skin cancer cell lines:
- Cell Line Studies : The compound exhibited cytotoxic effects against the G361 human skin cancer cell line, indicating potential as a therapeutic agent in cancer treatment . The mechanism involves inhibiting key cellular pathways that promote cancer cell proliferation.
3. Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, 3(2H)-Benzofuranone, 2-bromo- has been noted for its anti-inflammatory properties. It acts as an inhibitor of nuclear factor kappa B (NF-kB), a crucial transcription factor involved in inflammatory responses .
The biological activity of 3(2H)-Benzofuranone, 2-bromo- is primarily attributed to its ability to form covalent bonds with nucleophilic sites in target proteins. This interaction can lead to:
- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial survival and cancer cell proliferation by modifying their active sites.
- Signal Transduction Modulation : By affecting pathways such as NF-kB signaling, it can modulate inflammatory responses .
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran derivatives:
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-3(2H)-benzofuranone, and how can reaction conditions be optimized?
- Methodological Answer : Bromination of 3(2H)-benzofuranone derivatives typically involves electrophilic aromatic substitution. For example, using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C) . Optimization may include adjusting stoichiometry (1.0–1.2 equivalents of NBS) and monitoring reaction progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. FTIR can confirm bromination by tracking shifts in carbonyl peaks (~1700 cm⁻¹ for benzofuranone) and C-Br stretches (~500–600 cm⁻¹) .
Q. How are spectroscopic techniques (FTIR, NMR) applied to characterize 2-bromo-3(2H)-benzofuranone?
- Methodological Answer :
- FTIR : Key peaks include the lactone carbonyl (1680–1720 cm⁻¹) and aromatic C-Br (550–650 cm⁻¹). Disappearance of precursor functional groups (e.g., hydroxyl or methylene) confirms successful substitution .
- ¹H NMR : Aromatic protons adjacent to bromine show deshielding (δ 7.2–8.0 ppm, multiplicity depends on substitution pattern). The lactone proton (if present) appears as a singlet near δ 5.0–5.5 ppm .
- ¹³C NMR : Carbonyl carbons resonate at ~170–180 ppm; brominated aromatic carbons exhibit downfield shifts (~120–140 ppm) .
Q. What are the key physicochemical properties (solubility, stability) of 2-bromo-3(2H)-benzofuranone under laboratory conditions?
- Methodological Answer :
- Solubility : Moderately soluble in DMSO, DCM, and THF; sparingly soluble in water. Solubility tests should be conducted at 25°C using UV-Vis spectroscopy to detect saturation points .
- Stability : Light-sensitive due to the bromine substituent; store in amber vials at –20°C under inert atmosphere. Thermal stability can be assessed via TGA, with decomposition temperatures typically >200°C (predicted for similar derivatives) .
Advanced Research Questions
Q. How can computational chemistry (QSPR, DFT) predict the reactivity and regioselectivity of bromination in 3(2H)-benzofuranone derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack sites. Fukui indices identify nucleophilic centers, while HOMO-LUMO gaps predict reactivity . For example, meta-substituted derivatives may exhibit lower activation energies due to electron-withdrawing effects. Validation involves comparing computed vs. experimental NMR/IR spectra .
Q. What role does 2-bromo-3(2H)-benzofuranone play in designing enzyme inhibitors (e.g., HDACs or kinases)?
- Methodological Answer : The bromine atom enhances electrophilicity for covalent binding to catalytic residues. For HDAC inhibitors, dock the compound into active sites (e.g., using AutoDock Vina) and assess binding affinity via IC₅₀ assays . Structural analogs (e.g., 2-(arylidene) derivatives) show IC₅₀ values in the µM range, suggesting competitive inhibition .
Q. How can discrepancies between predicted and experimental physicochemical data (e.g., boiling point, density) be resolved?
- Methodological Answer :
- Boiling Point : Predicted values (e.g., 515.6±50.0°C ) vs. experimental data require validation via distillation under reduced pressure. Use Antoine equation adjustments for atmospheric pressure .
- Density : Discrepancies between computed (1.26±0.1 g/cm³ ) and experimental values may arise from crystallinity. X-ray diffraction can clarify packing efficiency .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
